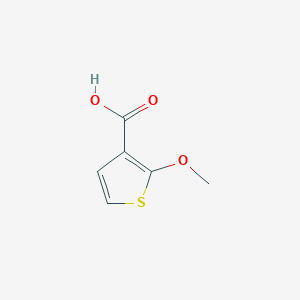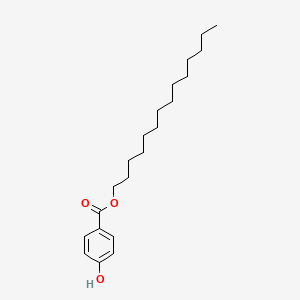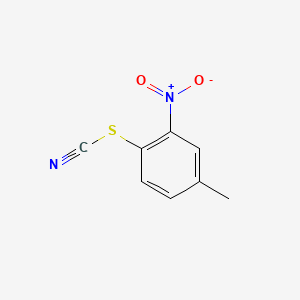
1-Octylpyrene
Overview
Description
1-Octylpyrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a pyrene core with an octyl group attached to one of its carbon atoms. Pyrene is known for its extended conjugated system, which imparts unique photophysical and electronic properties. The addition of an octyl group enhances its solubility in organic solvents, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octylpyrene can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of pyrene with octylmagnesium bromide in the presence of a catalyst such as copper(I) iodide.
Friedel-Crafts Alkylation: Pyrene can be alkylated with octyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods:
Chemical Reactions Analysis
1-Octylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the pyrene core, facilitated by reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid.
Major Products:
Oxidation: Oxidized pyrene derivatives.
Reduction: Hydrogenated pyrene derivatives.
Substitution: Nitrated or sulfonated pyrene derivatives.
Scientific Research Applications
1-Octylpyrene has diverse applications in scientific research, including:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Investigated for its potential role in drug delivery systems due to its solubility and stability.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-octylpyrene is primarily related to its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Octylpyrene can be compared with other similar compounds, such as:
1-Methylpyrene: Similar in structure but with a methyl group instead of an octyl group, leading to different solubility and reactivity.
1-Phenylpyrene: Contains a phenyl group, which affects its electronic properties and interactions.
1-Hexylpyrene: Has a shorter alkyl chain, influencing its solubility and physical properties.
Uniqueness: this compound’s unique combination of a pyrene core and an octyl group provides a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
1-octylpyrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26/c1-2-3-4-5-6-7-9-18-12-13-21-15-14-19-10-8-11-20-16-17-22(18)24(21)23(19)20/h8,10-17H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBDBPHPDMMRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559900 | |
| Record name | 1-Octylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71608-00-9 | |
| Record name | 1-Octylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




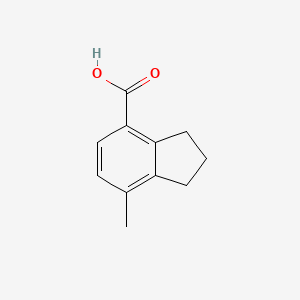


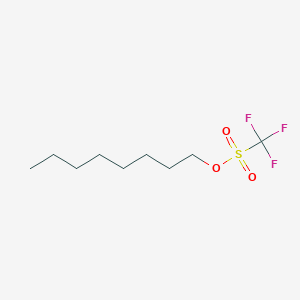
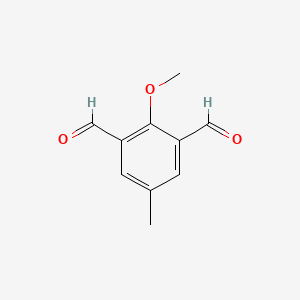
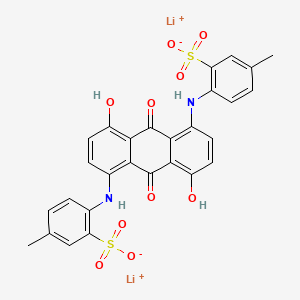
![1-Bromospiro[2.3]hexane](/img/structure/B3056405.png)
